molecular formula C15H8BrNO4 B14725011 1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 6336-80-7

1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Cat. No.: B14725011
CAS No.: 6336-80-7
M. Wt: 346.13 g/mol
InChI Key: VCZZKUGKLVKJKE-UHFFFAOYSA-N
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Description

1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a chemical compound belonging to the class of biogenic anthraquinones. It has a molecular formula of C₁₅H₈BrNO₄ and a molecular weight of approximately 344.96 g/mol . This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a carboxylic acid group attached to an anthraquinone core.

Preparation Methods

The synthesis of 1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves nucleophilic substitution reactions. One common method includes the reaction of bromaminic acid with various amines under specific conditions. For instance, bromaminic acid can be dissolved in hot water, followed by the addition of the corresponding amine and sodium hydrogen carbonate. The reaction mixture is then treated with copper (II) sulfate and iron (II) sulfate to facilitate the substitution of the bromine atom .

Chemical Reactions Analysis

1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, introducing alkyl groups into biological molecules, which can disrupt their normal function. This property is particularly useful in anticancer therapies, where the compound can target and kill cancer cells by interfering with their DNA replication and repair mechanisms .

Comparison with Similar Compounds

1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can be compared with other anthraquinone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

6336-80-7

Molecular Formula

C15H8BrNO4

Molecular Weight

346.13 g/mol

IUPAC Name

1-amino-3-bromo-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C15H8BrNO4/c16-9-5-8-10(12(17)11(9)15(20)21)14(19)7-4-2-1-3-6(7)13(8)18/h1-5H,17H2,(H,20,21)

InChI Key

VCZZKUGKLVKJKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)N)C(=O)O)Br

Origin of Product

United States

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